Guanosine 3'-(trihydrogen diphosphate), 5'-(trihydrogen diphosphate)
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Overview
Description
Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) is a complex organic compound with the molecular formula C10H15N5O11P2. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is significant in various biochemical processes and has been studied for its role in cellular signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) typically involves the phosphorylation of guanosine. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often utilizes kinases that transfer phosphate groups to the guanosine molecule. Chemical synthesis may involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of recombinant enzymes in bioreactors allows for the production of high-purity guanosine derivatives. Additionally, chemical synthesis methods are optimized for scalability, ensuring consistent yield and quality .
Chemical Reactions Analysis
Types of Reactions
Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) undergoes various chemical reactions, including:
Phosphorylation/Dephosphorylation: These reactions are crucial in cellular signaling, where the compound can be phosphorylated to form guanosine tetraphosphate or dephosphorylated to guanosine diphosphate.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis), ATP (for phosphorylation), and specific enzymes such as kinases and phosphatases. Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from these reactions include guanosine monophosphate, guanosine diphosphate, and inorganic phosphate. These products play essential roles in various metabolic pathways .
Scientific Research Applications
Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) involves its role as a signaling molecule. It interacts with specific molecular targets, such as guanine nucleotide-binding proteins (G-proteins), to regulate various cellular processes. The compound can activate or inhibit these proteins, leading to changes in cellular activities such as gene expression, metabolism, and cell growth .
Comparison with Similar Compounds
Similar Compounds
Guanosine 3’-monophosphate-5’-diphosphate: Similar in structure but with one less phosphate group, affecting its biochemical properties.
Guanosine 5’-diphosphate: Another related compound with different phosphorylation sites, influencing its role in cellular processes.
Uniqueness
Guanosine 3’-(trihydrogen diphosphate), 5’-(trihydrogen diphosphate) is unique due to its dual phosphorylation, which allows it to participate in more complex signaling pathways compared to its simpler counterparts. This dual phosphorylation also enhances its stability and interaction with specific enzymes and proteins .
Properties
Molecular Formula |
C10H17N5O17P4 |
---|---|
Molecular Weight |
603.16 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-hydroxy-3-[hydroxy(phosphonooxy)phosphoryl]oxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,11,14,17)(H2,18,19,20)(H2,21,22,23)/t3-,4?,5-,6-,9-/m1/s1 |
InChI Key |
KNQCDPWYDCKRGP-AAXBYFMASA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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